molecular formula C16H15N3OS B5467663 5-(p-Aminophenyl)-4-(p-methoxyphenyl)-2-thiazolamine

5-(p-Aminophenyl)-4-(p-methoxyphenyl)-2-thiazolamine

Cat. No.: B5467663
M. Wt: 297.4 g/mol
InChI Key: IPSNILYQRHKJBI-UHFFFAOYSA-N
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Description

5-(p-Aminophenyl)-4-(p-methoxyphenyl)-2-thiazolamine is a synthetic organic compound characterized by the presence of an aminophenyl group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Aminophenyl)-4-(p-methoxyphenyl)-2-thiazolamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminophenyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(p-Aminophenyl)-4-(p-methoxyphenyl)-2-thiazolamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halides and strong bases.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(p-Aminophenyl)-4-(p-methoxyphenyl)-2-thiazolamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(p-Aminophenyl)-4-(p-methoxyphenyl)-2-thiazolamine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

    Material Properties: The electronic structure of the compound can influence its optical and electronic properties, making it useful in the development of new materials.

Comparison with Similar Compounds

Similar Compounds

    5-(p-Aminophenyl)-4-(p-hydroxyphenyl)-2-thiazolamine: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine: Similar structure but with a chloro group instead of a methoxy group.

Properties

IUPAC Name

5-(4-aminophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-13-8-4-10(5-9-13)14-15(21-16(18)19-14)11-2-6-12(17)7-3-11/h2-9H,17H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNILYQRHKJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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